molecular formula C13H15N3S B1606503 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine CAS No. 69389-14-6

1-(4-Phenyl-1,3-thiazol-2-yl)piperazine

Cat. No. B1606503
CAS RN: 69389-14-6
M. Wt: 245.35 g/mol
InChI Key: MNLMZCDODDGFAM-UHFFFAOYSA-N
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Description

1-(4-Phenyl-1,3-thiazol-2-yl)piperazine is a chemical compound with the molecular formula C13H15N3S and a molecular weight of 245.343 . It’s a neat product that can be purchased online .


Synthesis Analysis

New 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide derivatives were synthesized and evaluated for their antimicrobial and anticholinesterase activities . The synthesis of piperazine derivatives has been a fascinating field in therapeutic science .


Molecular Structure Analysis

The molecular structure of 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine is characterized by a five-membered aromatic azole chain, which contains two carbon and three nitrogen atoms .


Chemical Reactions Analysis

Thiazole, a key component of 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine, is an aromatic five-membered heterocyclic compound. Due to its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .

Scientific Research Applications

Application 1: Antileishmanial Agents

  • Methods of Application: The compounds were synthesized using the Hantzsch and Weber methodology and their purities were determined by Gas Chromatography-Mass spectrometry. They were then assayed against the promastigote forms of Leishmania amazonensis as well as against two white cell lines (L929 and THP-1) and the monkey’s kidney Vero cells. PrestoBlue® and MTT viability assays were used to measure the antileishmanial and cytotoxic activities, respectively .
  • Results or Outcomes: Four out of the eight compounds tested exhibited important anti-promastigote activity associated with good selectivity indexes when considering Vero cells. For the most promising compound, compound 6, IC 50 against promastigotes was 20.78 while SI was 5.69. Compounds 3 (IC 50: 46.63 μM; SI: 26.11) and 4 (IC 50: 53.12 μM; SI: 4.80) also presented important biological behavior .

Application 2: Antioxidant Properties

  • Summary of Application: Thiazole derivatives have been used in drug discovery for the treatment of various conditions, including hypnotism, schizophrenia, inflammation, bacterial infections, allergies, HIV infections, hypertension, and pain. They also have antioxidant properties .

Application 3: Antifungal Agent

  • Summary of Application: A new antifungal agent, which is a derivative of 4-phenyl-1,3-thiazol-2-yl, has been developed. This agent induces oxidative damage in Candida albicans, a common fungal pathogen .

Application 4: Antitumor and Cytotoxic Activity

  • Summary of Application: A series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and reported for their cytotoxicity activity on three human tumor cell lines .

Application 5: Antihypertensive Activity

  • Summary of Application: Thiazole derivatives have been observed to have antihypertensive activity .

properties

IUPAC Name

4-phenyl-2-piperazin-1-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3S/c1-2-4-11(5-3-1)12-10-17-13(15-12)16-8-6-14-7-9-16/h1-5,10,14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLMZCDODDGFAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=CS2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351890
Record name 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Phenyl-1,3-thiazol-2-yl)piperazine

CAS RN

69389-14-6
Record name 1-(4-Phenyl-2-thiazolyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69389-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Phenyl-1,3-thiazol-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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CC(C)(C)OC(=O)N1CCN(c2nc(-c3ccccc3)cs2)CC1
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Synthesis routes and methods II

Procedure details

tert-Butyl 4-(4-phenyl-1,3-thiazol-2-yl)piperazine-1-carboxylate (691 mg, 2.00 mmol) was dissolved in ethyl acetate (50 ml), and a solution of 4 N hydrogen chloride in ethyl acetate (11 ml) was added thereto, followed by stirring at room temperature for 1 hour and half. Diethyl ether (20 ml) was poured to the reaction mixture, and a solid was separated by filtration, which was dissolved in an aqueous 1 N sodium hydroxide solution (7 ml). Water was poured to the reaction mixture, and the resulting solution was extracted with chloroform. The extract was washed with water and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to give 396 mg (80.8%) of the desired product as an oil.
Name
tert-Butyl 4-(4-phenyl-1,3-thiazol-2-yl)piperazine-1-carboxylate
Quantity
691 mg
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reactant
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50 mL
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0 (± 1) mol
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11 mL
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20 mL
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Yield
80.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.